molecular formula C11H10Cl2N2O2 B1326435 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline CAS No. 1044768-40-2

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

Cat. No.: B1326435
CAS No.: 1044768-40-2
M. Wt: 273.11 g/mol
InChI Key: VRNREQVLKZEOQC-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline typically involves the reaction of 2-amino-5,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chloro-2-(chloromethyl)aniline under anhydrous conditions to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2/c1-16-8-3-6-7(4-9(8)17-2)14-10(5-12)15-11(6)13/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNREQVLKZEOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)CCl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647976
Record name 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044768-40-2
Record name 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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